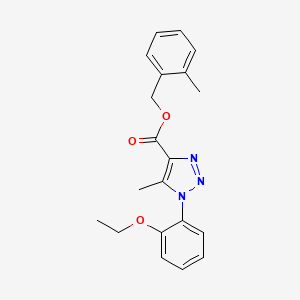

(2-methylphenyl)methyl 1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

カタログ番号:

B6555796

CAS番号:

1040652-38-7

分子量:

351.4 g/mol

InChIキー:

UPDACWWRJJTQEA-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

説明

This compound (ID: F152-0578) is a triazole-based ester with a molecular formula of C₂₀H₂₁N₃O₃ and a molecular weight of 351.4 g/mol . Its structure features a 5-methyl-1H-1,2,3-triazole core substituted with a 2-ethoxyphenyl group at position 1 and a (2-methylphenyl)methyl ester at position 2.

特性

IUPAC Name |

(2-methylphenyl)methyl 1-(2-ethoxyphenyl)-5-methyltriazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3/c1-4-25-18-12-8-7-11-17(18)23-15(3)19(21-22-23)20(24)26-13-16-10-6-5-9-14(16)2/h5-12H,4,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPDACWWRJJTQEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N2C(=C(N=N2)C(=O)OCC3=CC=CC=C3C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

Structural Analogues in Corrosion Inhibition

a) Ethyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

- Molecular Weight : 281.7 g/mol (C₁₂H₁₂ClN₃O₃).

- Key Differences : A 4-chlorophenyl group replaces the 2-ethoxyphenyl group, and the ester is ethyl instead of (2-methylphenyl)methyl.

- Performance : Exhibits 85–90% corrosion inhibition efficiency for aluminium alloys in 1 M HCl, attributed to adsorption via the triazole ring’s lone pairs and chloride’s electron-withdrawing effect .

b) Ethyl 1-[4-(aminosulfonyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate

- Structure : Features a sulfonamide group at the phenyl ring.

- The sulfonyl group increases polarity, improving water solubility compared to the target compound’s hydrophobic (2-methylphenyl)methyl ester .

Substituent Effects on Physicochemical Properties

a) Benzyl 1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate (F152-0567)

- Molecular Weight : 337.38 g/mol (C₁₉H₁₉N₃O₃).

- Comparison: Replacing (2-methylphenyl)methyl with benzyl reduces steric bulk and molecular weight. This likely increases solubility in polar solvents (e.g., ethanol) but may reduce thermal stability due to fewer hydrophobic interactions .

b) Ethyl 1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

- Substituent : 3-chlorophenyl vs. 2-ethoxyphenyl.

a) N-Substituted-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamides

- Structure : Carboxamide derivatives with 4-methylphenyl substituents.

- Activity : Demonstrated antimicrobial properties, highlighting the role of carboxamide groups in bioactivity. The target compound’s ester group may reduce direct bioactivity but improve pharmacokinetic properties like membrane permeability .

b) Zn(II)/Cd(II) Complexes with 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

- Coordination: The carboxylate group facilitates metal coordination, forming supramolecular complexes with luminescent properties. The target compound’s (2-methylphenyl)methyl ester cannot directly coordinate metals but could serve as a precursor for carboxylate ligands via hydrolysis .

Tabulated Comparison of Key Compounds

Research Findings and Trends

- Corrosion Inhibition : Triazole esters with electron-donating groups (e.g., ethoxy) show enhanced adsorption on metal surfaces compared to electron-withdrawing substituents (e.g., chlorine) .

- Synthetic Flexibility : Click chemistry enables modular synthesis of triazole derivatives, allowing precise tuning of substituents for target applications .

- Biological Activity : Carboxamide derivatives exhibit higher antimicrobial activity than esters, but esters may offer better stability and solubility .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。